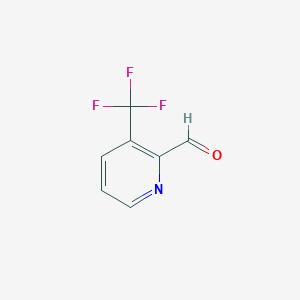

3-(Trifluoromethyl)pyridine-2-carbaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(trifluoromethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO/c8-7(9,10)5-2-1-3-11-6(5)4-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIIEUQXYKDPRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563711 | |

| Record name | 3-(Trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131747-62-1 | |

| Record name | 3-(Trifluoromethyl)pyridine-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131747-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)pyridine-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Comprehensive Technical Guide to 3-(Trifluoromethyl)pyridine-2-carbaldehyde (CAS: 131747-62-1) for Pharmaceutical and Agrochemical Research

Introduction

In the landscape of modern medicinal and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. 3-(Trifluoromethyl)pyridine-2-carbaldehyde, identified by its CAS number 131747-62-1 , stands out as a pivotal heterocyclic building block.[1][2][3] This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

The molecule uniquely combines two critical pharmacophores: a pyridine ring and a trifluoromethyl (CF3) group. The pyridine moiety is a prevalent feature in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The CF3 group, with its strong electron-withdrawing nature and high lipophilicity, is expertly employed to enhance a candidate's pharmacological profile, often improving metabolic stability, bioavailability, and binding affinity.[4] The presence of a reactive aldehyde at the 2-position provides a versatile chemical handle for elaboration, enabling the construction of complex molecular architectures.[4] Consequently, 3-(Trifluoromethyl)pyridine-2-carbaldehyde is a high-value intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[4][5]

Physicochemical Properties and Data

Understanding the fundamental properties of a reagent is critical for its effective use in synthesis and process development. The key physicochemical data for 3-(Trifluoromethyl)pyridine-2-carbaldehyde are summarized below.

| Property | Value | Source(s) |

| CAS Number | 131747-62-1 | [1][2][3][] |

| Molecular Formula | C₇H₄F₃NO | [3][] |

| Molecular Weight | 175.11 g/mol | [3][] |

| IUPAC Name | 3-(trifluoromethyl)pyridine-2-carbaldehyde | [] |

| Synonyms | 3-(Trifluoromethyl)-2-pyridinecarboxaldehyde, 3-(Trifluoromethyl)picolinaldehyde | [2] |

| Appearance | White to off-white powder or crystals | |

| Boiling Point | ~200 - 218.5 °C (Predicted/Calculated) | [2][3][] |

| Density | ~1.27 - 1.37 g/cm³ (Predicted/Calculated) | [2][3][] |

| Storage | 2-8 °C, under inert atmosphere | [4][] |

Solubility & Stability: The compound is generally soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. It should be stored in a cool, dry place under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the aldehyde functional group.[3][]

Synthesis and Mechanism

The synthesis of trifluoromethylpyridines (TFMPs) can be broadly approached through two primary strategies: the construction of the pyridine ring using a trifluoromethyl-containing precursor, or the introduction of the CF3 group onto a pre-existing pyridine scaffold.[5][7] The latter often involves a halogen-exchange (Halex) reaction, converting a trichloromethylpyridine to the desired trifluoromethylpyridine using a fluorine source like hydrogen fluoride (HF).[8][9]

For 3-(Trifluoromethyl)pyridine-2-carbaldehyde specifically, a common and reliable laboratory-scale synthesis involves the controlled oxidation of the corresponding primary alcohol, [2-(Trifluoromethyl)pyridin-3-yl]methanol (CAS: 131747-57-4). This precursor-based approach offers high selectivity and avoids the harsh conditions often associated with direct C-H formylation or Halex reactions.

Diagram of Synthetic Workflow

Caption: Workflow for the synthesis via alcohol oxidation.

Exemplary Experimental Protocol: Oxidation of [2-(Trifluoromethyl)pyridin-3-yl]methanol

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation : To a stirred solution of [2-(Trifluoromethyl)pyridin-3-yl]methanol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) under an inert atmosphere (N₂ or Ar), add Dess-Martin periodinane (DMP) (1.2 eq) portion-wise at 0 °C.

-

Causality: Using an anhydrous solvent and inert atmosphere is crucial to prevent side reactions and ensure the efficiency of the hygroscopic oxidizing agent. Adding the DMP portion-wise at low temperature helps to control the reaction exotherm.

-

-

Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Self-Validation: The disappearance of the starting alcohol spot and the appearance of a new, lower Rf spot corresponding to the more polar aldehyde product on the TLC plate validates the progress of the oxidation.

-

-

Quenching : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until the layers are clear.

-

Causality: Sodium thiosulfate reduces the excess DMP, and sodium bicarbonate neutralizes the acetic acid byproduct of the reaction, facilitating a clean extraction.

-

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-(Trifluoromethyl)pyridine-2-carbaldehyde.

Reactivity and Applications in Drug Development

The utility of 3-(Trifluoromethyl)pyridine-2-carbaldehyde stems from the distinct roles of its functional groups.

-

The Aldehyde Handle : The aldehyde group is a versatile electrophile. Its most prominent application is in condensation reactions with primary amines to form Schiff bases (imines). This reaction is a fundamental step in the synthesis of a vast array of heterocyclic compounds and ligands.[4]

-

The CF₃ Group as a Bioisostere : The trifluoromethyl group is often used as a bioisostere for groups like methyl or chlorine. Its strong electron-withdrawing effect can deactivate adjacent aromatic rings to oxidative metabolism, thereby increasing the drug's half-life. Its lipophilic nature can enhance membrane permeability and improve oral bioavailability.[4]

This combination makes the title compound a sought-after intermediate for synthesizing bioactive molecules. For instance, it can be a key precursor for novel kinase inhibitors, GPCR modulators, or ion channel blockers, where the pyridine core serves as a scaffold for binding and the CF₃ group fine-tunes the pharmacokinetic properties.

Diagram of Application as a Key Intermediate

Caption: Role as an intermediate in API synthesis.

Safety and Handling

Proper handling of 3-(Trifluoromethyl)pyridine-2-carbaldehyde is essential for laboratory safety. The compound is classified as an irritant.

| Hazard Type | GHS Classification & Statements |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Recommended Handling Procedures

-

Ventilation : Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE) :

-

Gloves : Wear nitrile or other appropriate chemical-resistant gloves.

-

Eye Protection : Use chemical safety goggles or a face shield.

-

Lab Coat : A standard laboratory coat is required to prevent skin contact.

-

-

Storage : Store the container tightly closed in a cool (2-8 °C), dry, and well-ventilated area under an inert atmosphere.[4][]

-

Spills : In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

Conclusion

3-(Trifluoromethyl)pyridine-2-carbaldehyde is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical and agrochemical research. Its well-defined structure, combining a reactive aldehyde with the pharmacologically advantageous trifluoromethylpyridine core, provides chemists with a reliable and versatile platform for molecular design. The insights into its synthesis, reactivity, and handling provided in this guide are intended to empower researchers to confidently and safely leverage this potent building block in their quest to develop the next generation of life-changing molecules. As the demand for more effective and safer drugs and crop protection agents continues to grow, the importance and application of strategically designed intermediates like 3-(Trifluoromethyl)pyridine-2-carbaldehyde are set to expand.[5]

References

-

PubChem. (n.d.). 3-(Trifluoromethyl)pyridine-2-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). 3-TRIFLUOROMETHYL-2-FORMYLPYRIDINE. Retrieved from [Link]

-

Acros Pharmatech. (n.d.). 3-(Trifluoromethyl)pyridine-2-carboxaldehyde. Retrieved from [Link]

-

Tsukamoto, Y., & Nakamura, Y. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 156–173. Available at: [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

-

Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 35(19), 3672–3677. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. Retrieved from [Link]

- Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.

- Google Patents. (n.d.). EP0110690A1 - Preparation of (trifluoromethyl)pyridines.

- Google Patents. (n.d.). CN102249990B - Process for synthesizing 6-(trifluoromethyl)pyridine-3-carboxaldehyde.

-

National Institutes of Health. (n.d.). Oxidation of Peptides by Methyl(trifluoromethyl)dioxirane: the Protecting Group Matters. Retrieved from [Link]

-

PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 3-(Trifluoromethyl)pyridine-2-carboxaldehyde | C7H4F3NO | CID 14761470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 3-(Trifluoromethyl)pyridine-2-carboxaldehyde [acrospharmatech.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 8. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 9. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)pyridine-2-carbaldehyde

Introduction: The Significance of 3-(Trifluoromethyl)pyridine-2-carbaldehyde in Modern Chemistry

3-(Trifluoromethyl)pyridine-2-carbaldehyde is a pivotal building block in the fields of medicinal and agrochemical research. Its value stems from the unique combination of a reactive aldehyde functional group at the 2-position and a trifluoromethyl (CF3) group at the 3-position of the pyridine ring. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences a molecule's bioavailability, metabolic stability, and binding affinity, making it a desirable feature in the design of novel therapeutic agents and pesticides. The aldehyde serves as a versatile handle for a wide array of chemical transformations, including the formation of Schiff bases, which are important ligands in coordination chemistry, and for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of the synthetic strategies for preparing this high-value intermediate, with a focus on practical, field-proven methodologies.

Strategic Approaches to the Synthesis of 3-(Trifluoromethyl)pyridine-2-carbaldehyde

The synthesis of 3-(Trifluoromethyl)pyridine-2-carbaldehyde can be approached through several strategic pathways. The most common and practical methods involve a two-step sequence starting from a readily available halo-pyridine precursor. This typically involves the initial formation of the corresponding alcohol, (3-(trifluoromethyl)pyridin-2-yl)methanol, followed by its oxidation to the desired aldehyde. Direct formylation of a suitable 3-(trifluoromethyl)pyridine derivative presents an alternative, albeit often more challenging, route.

This guide will focus on the more established and reliable two-step approach, detailing the synthesis of the alcohol intermediate and its subsequent oxidation.

Part 1: Synthesis of the Key Intermediate: (3-(Trifluoromethyl)pyridin-2-yl)methanol

The most direct precursor to the target aldehyde is (3-(trifluoromethyl)pyridin-2-yl)methanol. The synthesis of this key intermediate is typically achieved from a 2-halo-3-(trifluoromethyl)pyridine, with 2-chloro-3-(trifluoromethyl)pyridine being a common starting material due to its commercial availability.

Methodology: Hydroxymethylation via Grignard Reagent

A robust method for the introduction of the hydroxymethyl group at the 2-position of the pyridine ring involves the formation of a Grignard reagent, followed by its reaction with a suitable formylating agent.

Reaction Scheme:

An In-depth Technical Guide to 3-(Trifluoromethyl)pyridine-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)pyridine-2-carbaldehyde, a key heterocyclic building block in modern chemical research. The document details the core physicochemical properties of this compound, its synthesis, reactivity, and critical safety considerations for laboratory handling. The presence of both a reactive aldehyde group at the 2-position and a potent electron-withdrawing trifluoromethyl (CF3) group at the 3-position of the pyridine ring makes this molecule a highly versatile intermediate. The CF3 group is a crucial structural motif known to enhance the bioavailability, metabolic stability, and binding affinity of target molecules.[1] Consequently, this aldehyde serves as a valuable precursor in the development of advanced pharmaceutical agents and next-generation agrochemicals.[1][2] This guide is intended for researchers, chemists, and drug development professionals who utilize fluorinated heterocyclic intermediates in their synthetic workflows.

Physicochemical Properties

The unique arrangement of functional groups in 3-(Trifluoromethyl)pyridine-2-carbaldehyde dictates its physical behavior and chemical reactivity. The following table summarizes its key properties, compiled from authoritative chemical data sources.

| Property | Value | Source |

| CAS Number | 131747-62-1 | [1] |

| Molecular Formula | C₇H₄F₃NO | [3] |

| Molecular Weight | 175.11 g/mol | [3] |

| Appearance | White to light yellow crystals or powder | [4] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1][4][5] |

Note: Specific physical properties like melting point and boiling point are not consistently reported for this specific isomer in the provided search results. Data for related isomers, such as 6-(Trifluoromethyl)pyridine-3-carboxaldehyde, show a melting point of 52-56°C.[6][7] Researchers should refer to the lot-specific Certificate of Analysis for precise data.

Molecular Structure and Reactivity Insights

The reactivity of 3-(Trifluoromethyl)pyridine-2-carbaldehyde is dominated by two key features:

-

The Aldehyde Group: Positioned at C2, the aldehyde is highly susceptible to nucleophilic attack. This makes it an excellent electrophilic partner for a wide range of transformations, including reductive aminations, Wittig reactions, and condensations to form Schiff bases or other heterocyclic systems.[1]

-

The Trifluoromethyl Group: Located at C3, the CF₃ group is a strong electron-withdrawing group. This electronic effect significantly influences the reactivity of the pyridine ring and the adjacent aldehyde. It enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more reactive towards nucleophiles compared to its non-fluorinated analog.

This synergistic interplay makes the compound a powerful tool for introducing the trifluoromethyl-pyridine scaffold into larger, more complex molecules, a common strategy in the design of bioactive compounds.[2]

Experimental Protocol: Synthesis via Oxidation

A prevalent and reliable method for preparing pyridine-2-carbaldehydes is the controlled oxidation of the corresponding primary alcohol. This approach offers high yields and avoids the harsh conditions that can be associated with other synthetic routes.

Objective: To synthesize 3-(Trifluoromethyl)pyridine-2-carbaldehyde from (3-(Trifluoromethyl)pyridin-2-yl)methanol.

Causality in Protocol Design:

-

Choice of Oxidant: Manganese dioxide (MnO₂) is selected as a mild and selective oxidizing agent for converting activated primary alcohols (like benzylic or allylic alcohols) to aldehydes. Its solid nature simplifies the workup process, as it can be removed by simple filtration.

-

Solvent: Dichloromethane (DCM) is an excellent choice due to its inertness under these reaction conditions and its ability to dissolve the starting material while being a poor solvent for the MnO₂.

-

Temperature Control: The reaction is run at room temperature to ensure selectivity and prevent over-oxidation to the carboxylic acid, which can occur at elevated temperatures.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (3-(Trifluoromethyl)pyridin-2-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Addition of Oxidant: To the stirred solution, add activated Manganese Dioxide (MnO₂, ~5.0 eq) portion-wise. Note: The reaction is typically heterogeneous.

-

Reaction Monitoring: Allow the reaction mixture to stir vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup and Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake with additional DCM to ensure complete recovery of the product.

-

Purification: Combine the filtrates and concentrate the solution under reduced pressure to yield the crude 3-(Trifluoromethyl)pyridine-2-carbaldehyde. If necessary, the product can be further purified by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Workflow for the oxidation of a primary alcohol to an aldehyde.

Safety, Handling, and Storage

Proper handling of 3-(Trifluoromethyl)pyridine-2-carbaldehyde is essential for laboratory safety. This compound is classified as hazardous, and appropriate precautions must be taken.

GHS Hazard Classification: While a specific GHS classification for the 3-(trifluoromethyl) isomer is not detailed in the search results, related isomers like 6-(Trifluoromethyl)pyridine-2-carboxaldehyde are classified with the following hazards:

-

Acute Toxicity, Oral (Category 3) : H301 - Toxic if swallowed.[4]

-

Skin Irritation (Category 2) : H315 - Causes skin irritation.[4]

-

Skin Sensitization (Category 1) : H317 - May cause an allergic skin reaction.[4]

-

Eye Irritation (Category 2) : H319 - Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : H335 - May cause respiratory irritation.[4][7]

Handling Recommendations:

-

Work in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

-

Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[9]

-

Keep away from heat, sparks, and open flames.[10]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

-

For long-term stability, store at refrigerated temperatures (2-8°C) under an inert atmosphere (e.g., nitrogen or argon).[1][4]

References

-

PubChem. 4-(Trifluoromethyl)pyridine-2-carbaldehyde | C7H4F3NO | CID 14761471. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 3-(Trifluoromethyl)pyridine-2-carboxaldehyde | C7H4F3NO | CID 14761470. National Center for Biotechnology Information. Available at: [Link]

-

Acros Pharmatech. 3-(Trifluoromethyl)pyridine-2-carboxaldehyde. Available at: [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]

-

American Chemical Society. (2026). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Journal of the American Chemical Society. Available at: [Link]

-

Liu, M. C., Lin, T. C., & Sartorelli, A. C. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. Process For The Preparation Of Pyridine Carboxaldehydes And Intermediates Thereof.

-

Ishihara, S. K. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

-

NIST. 3-Pyridinecarboxaldehyde. NIST WebBook. Available at: [Link]

-

Wikipedia. Pyridine-3-carbaldehyde. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. 3-(Trifluoromethyl)pyridine-2-carboxaldehyde | C7H4F3NO | CID 14761470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-(Trifluoromethyl)pyridine-2-carboxaldehyde 97 131747-65-4 [sigmaaldrich.com]

- 5. 3-(Trifluoromethyl)pyridine-2-carboxaldehyde [acrospharmatech.com]

- 6. 6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXALDEHYDE CAS#: 386704-12-7 [amp.chemicalbook.com]

- 7. 2-(Trifluoromethyl)pyridine-5-carboxaldehyde, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. geneseo.edu [geneseo.edu]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Analysis of 3-(Trifluoromethyl)pyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the spectral characteristics of 3-(trifluoromethyl)pyridine-2-carbaldehyde, a key building block in medicinal and agrochemical research. The strategic placement of a reactive aldehyde group and an electron-withdrawing trifluoromethyl group on the pyridine scaffold makes this compound a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.[1] A thorough understanding of its spectral signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-(trifluoromethyl)pyridine-2-carbaldehyde. Where experimental data is not publicly available, we present predicted values based on established principles and spectral data from analogous compounds, providing a robust framework for researchers in the field.

Molecular Structure and Its Spectroscopic Implications

The structure of 3-(trifluoromethyl)pyridine-2-carbaldehyde presents a fascinating case for spectroscopic analysis. The pyridine ring, an aromatic heterocycle, possesses a unique electronic environment. The electron-withdrawing nature of the nitrogen atom, the trifluoromethyl group, and the aldehyde group significantly influences the chemical shifts of the aromatic protons and carbons. The trifluoromethyl group, with its three fluorine atoms, provides a distinct handle for ¹⁹F NMR, while the aldehyde group offers characteristic signals in both NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-(trifluoromethyl)pyridine-2-carbaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular framework.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(trifluoromethyl)pyridine-2-carbaldehyde in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved to avoid signal broadening.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ (δ = 0.00 ppm) or a secondary standard like trifluorotoluene (δ ≈ -63.72 ppm) can be used.[2]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Employ proton broadband decoupling to obtain a spectrum with singlets for each unique carbon. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum with proton decoupling to simplify the signal to a singlet.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one signal for the aldehydic proton.

Table 1: Predicted ¹H NMR Spectral Data for 3-(Trifluoromethyl)pyridine-2-carbaldehyde

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | H1 (CHO) |

| ~8.9 | dd | 1H | H6 |

| ~8.2 | d | 1H | H4 |

| ~7.8 | dd | 1H | H5 |

Interpretation:

-

Aldehydic Proton (H1): The proton of the aldehyde group is expected to be the most deshielded due to the electron-withdrawing nature of the carbonyl group and the aromatic ring. Its signal is predicted to appear as a sharp singlet around 10.2 ppm. For comparison, the aldehydic proton of pyridine-3-carbaldehyde appears at 10.14 ppm.[3]

-

Pyridine Protons (H4, H5, H6): The protons on the pyridine ring will be deshielded due to the ring current and the electron-withdrawing effects of the nitrogen atom, the aldehyde, and the trifluoromethyl group.

-

H6: This proton is ortho to the nitrogen and will be the most deshielded of the ring protons, appearing as a doublet of doublets due to coupling with H5 and H4 (meta-coupling). A similar proton in pyridine-3-carbaldehyde appears at 8.87 ppm.[3]

-

H4: This proton is ortho to the trifluoromethyl group and will experience significant deshielding. It is expected to appear as a doublet, coupling with H5.

-

H5: This proton is coupled to both H4 and H6, and will thus appear as a doublet of doublets.

-

Caption: Structure of 3-(Trifluoromethyl)pyridine-2-carbaldehyde with proton numbering.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, this experiment requires a longer acquisition time.

Table 2: Predicted ¹³C NMR Spectral Data for 3-(Trifluoromethyl)pyridine-2-carbaldehyde

| Chemical Shift (δ, ppm) | Multiplicity (Coupled) | Assignment |

| ~191 | s | C1 (CHO) |

| ~153 | s | C2 |

| ~149 | q | C3 |

| ~137 | s | C4 |

| ~128 | s | C5 |

| ~155 | s | C6 |

| ~122 | q | CF₃ |

Interpretation:

-

Carbonyl Carbon (C1): The aldehyde carbonyl carbon is highly deshielded and is expected to appear around 191 ppm. For pyridine-3-carbaldehyde, this signal is at 190.8 ppm.[3]

-

Pyridine Carbons (C2-C6):

-

C2 and C6: These carbons, being adjacent to the electronegative nitrogen, will be significantly deshielded.

-

C3: The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

C4 and C5: These carbons will have chemical shifts typical for aromatic carbons, influenced by the surrounding substituents.

-

-

Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group will also appear as a quartet with a large one-bond C-F coupling constant.

¹⁹F NMR Spectral Data and Interpretation

¹⁹F NMR is a highly sensitive technique that provides a clear signal for the trifluoromethyl group.

Table 3: Predicted ¹⁹F NMR Spectral Data for 3-(Trifluoromethyl)pyridine-2-carbaldehyde

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~-63 | s | CF₃ |

Interpretation:

The three equivalent fluorine atoms of the trifluoromethyl group are expected to give a single, sharp signal in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift is predicted to be around -63 ppm relative to CFCl₃, which is a typical range for trifluoromethyl groups attached to an aromatic ring.[2] For instance, the ¹⁹F signal for 3-chloro-2-(trifluoromethyl)pyridine is at -66.3 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of 3-(trifluoromethyl)pyridine-2-carbaldehyde will be dominated by absorptions from the aldehyde and trifluoromethyl groups, as well as vibrations from the pyridine ring.

Experimental Protocol for IR Data Acquisition

Methodology:

-

Sample Preparation: The spectrum can be acquired using a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a KBr pellet if the compound is a solid.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum of the empty sample holder is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is the ratio of the sample spectrum to the background spectrum.

Table 4: Predicted IR Absorption Frequencies for 3-(Trifluoromethyl)pyridine-2-carbaldehyde

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2850, ~2750 | Medium, Weak | C-H stretch (aldehyde) |

| ~1705 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1470 | Medium | C=C and C=N stretches (pyridine ring) |

| ~1300-1100 | Strong | C-F stretches (trifluoromethyl) |

Interpretation:

-

Aldehyde C-H Stretch: Two characteristic, albeit weaker, bands are expected around 2850 cm⁻¹ and 2750 cm⁻¹ for the aldehydic C-H stretch. The presence of these two bands is a strong indicator of an aldehyde.[5][6]

-

Carbonyl C=O Stretch: A very strong and sharp absorption is predicted around 1705 cm⁻¹. The conjugation of the aldehyde with the aromatic pyridine ring lowers the frequency from that of a typical saturated aldehyde (~1730 cm⁻¹).[5][6]

-

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of medium-intensity bands in the 1600-1450 cm⁻¹ region.

-

C-F Stretches: The C-F stretching vibrations of the trifluoromethyl group will result in one or more very strong absorptions in the 1300-1100 cm⁻¹ region.

Sources

Foreword: The Strategic Importance of a Unique Heterocyclic Aldehyde

An In-depth Technical Guide to the Reactivity of 3-(Trifluoromethyl)pyridine-2-carbaldehyde

In the landscape of modern medicinal and agrochemical development, the strategic incorporation of fluorine atoms has become a cornerstone of molecular design. The trifluoromethyl group (-CF3), in particular, offers a powerful tool to modulate a molecule's physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] When this group is positioned on a pyridine ring—a privileged scaffold in numerous bioactive compounds—the resulting trifluoromethylpyridine (TFMP) moiety becomes an invaluable asset.[3]

This guide focuses on a particularly versatile member of this class: 3-(Trifluoromethyl)pyridine-2-carbaldehyde . This molecule is not merely a chemical intermediate; it is a sophisticated building block where the inherent reactivity of an aldehyde is electronically supercharged by its unique substitution pattern. The proximity of the aldehyde to the electron-deficient pyridine nitrogen and the potent, electron-withdrawing trifluoromethyl group creates a hub of chemical potential.

This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of this reagent's core reactivity. We will move beyond simple reaction schemes to explore the causality behind its behavior, offering field-proven insights and detailed protocols to empower your synthetic strategies.

Electronic Profile: The Source of Heightened Reactivity

To understand the reactivity of 3-(Trifluoromethyl)pyridine-2-carbaldehyde, one must first appreciate its electronic architecture. The molecule's behavior is dominated by the synergistic electron-withdrawing effects of the pyridine nitrogen and the adjacent trifluoromethyl group.

-

Pyridine Nitrogen: As a heteroaromatic ring, the nitrogen atom is more electronegative than carbon and exerts a negative inductive effect (-I), reducing electron density across the ring.

-

Trifluoromethyl Group: The -CF3 group is one of the most powerful electron-withdrawing groups in organic chemistry, operating through a strong negative inductive effect (-I) due to the high electronegativity of the three fluorine atoms.

These two features, positioned ortho and meta to the aldehyde, converge to make the carbonyl carbon exceptionally electron-deficient and, therefore, highly electrophilic. This heightened electrophilicity is the central theme of its reactivity.

Caption: Inductive effects enhancing carbonyl electrophilicity.

Synthesis of the Core Scaffold

While commercially available, understanding the synthesis of 3-(Trifluoromethyl)pyridine-2-carbaldehyde provides insight into its chemical nature. A common and effective laboratory-scale approach is the controlled oxidation of the corresponding primary alcohol, [3-(Trifluoromethyl)pyridin-2-yl]methanol.

Caption: General workflow for the synthesis via oxidation.

A prevalent method for this transformation utilizes manganese dioxide (MnO2), a mild oxidant selective for allylic and benzylic-type alcohols, which prevents over-oxidation to the carboxylic acid.[4]

Experimental Protocol: Oxidation of [3-(Trifluoromethyl)pyridin-2-yl]methanol

This protocol describes a representative procedure for the synthesis of the title compound.

Materials:

-

[3-(Trifluoromethyl)pyridin-2-yl]methanol (1.0 eq)

-

Activated Manganese Dioxide (MnO2) (10.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Celite® or a similar filtration aid

-

Sodium sulfate (Na2SO4), anhydrous

-

Round-bottom flask, magnetic stirrer, condenser

-

Filtration apparatus

Procedure:

-

To a solution of [3-(Trifluoromethyl)pyridin-2-yl]methanol in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask, add activated MnO2 (10.0 eq).

-

Stir the resulting black suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction typically proceeds to completion within 12-24 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid manganese oxides. Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product.

-

Combine the organic filtrates and dry over anhydrous Na2SO4.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude aldehyde via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 3-(Trifluoromethyl)pyridine-2-carbaldehyde as a solid or oil.

Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to ensure the absence of starting material and the corresponding carboxylic acid byproduct.

Key Reaction Pathways: A Detailed Exploration

The heightened electrophilicity of the carbonyl carbon makes 3-(Trifluoromethyl)pyridine-2-carbaldehyde an exceptional substrate for a wide range of nucleophilic addition reactions.

Nucleophilic Addition Reactions

This class of reactions is the most fundamental to the aldehyde's utility. A nucleophile attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate, which is typically protonated upon workup to yield an alcohol.

Caption: General mechanism for nucleophilic addition to the aldehyde.

Table 1: Summary of Common Nucleophilic Additions

| Nucleophile (Reagent) | Product Type | Typical Conditions | Notes |

| Hydride (NaBH₄, LiAlH₄) | Primary Alcohol | Methanol or Ethanol, 0°C to RT | NaBH₄ is a mild, selective reagent suitable for this reduction. |

| Alkyl/Aryl (R-MgBr, R-Li) | Secondary Alcohol | Anhydrous THF or Et₂O, -78°C to RT | Grignard and organolithium reagents add an R-group to the carbonyl. |

| Cyanide (NaCN, KCN/H⁺) | Cyanohydrin | Aqueous buffer (pH ~9-10) | The resulting cyanohydrin is a versatile intermediate. |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Ethanol or Methanol, often with mild acid catalyst | Forms a C=N double bond, crucial for ligand synthesis.[5] |

| Ylide (Ph₃P=CHR) | Alkene | Anhydrous THF, -78°C to RT | The Wittig reaction converts the C=O bond to a C=C bond. |

Imine (Schiff Base) Formation: A Gateway to Coordination Chemistry

The reaction with primary amines to form imines is a particularly high-impact transformation for this aldehyde. The resulting Schiff bases are excellent ligands for forming stable complexes with a wide range of metal ions, finding use in catalysis and materials science.[5]

Protocol: Synthesis of a 3-(Trifluoromethyl)pyridine-2-carbaldehyde Imine

Materials:

-

3-(Trifluoromethyl)pyridine-2-carbaldehyde (1.0 eq)

-

Aniline (or other primary amine) (1.0-1.1 eq)

-

Ethanol, absolute

-

Acetic acid (catalytic amount, ~1 drop)

-

Round-bottom flask, condenser, magnetic stirrer

Procedure:

-

Dissolve 3-(Trifluoromethyl)pyridine-2-carbaldehyde in absolute ethanol in a round-bottom flask.

-

Add the primary amine (e.g., aniline) to the solution, followed by a catalytic amount of glacial acetic acid.

-

Attach a condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC for the consumption of the aldehyde.

-

Upon completion, cool the reaction mixture to room temperature. The imine product may precipitate from the solution.

-

If precipitation occurs, collect the solid by filtration. If not, remove the ethanol under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate) to yield the pure imine.

Applications in Multi-Step Synthesis

The true value of 3-(Trifluoromethyl)pyridine-2-carbaldehyde is realized when its reactivity is harnessed within a broader synthetic context. It serves as a key starting material for constructing molecules with significant biological activity. Its derivatives are found in pharmaceuticals and modern agrochemicals like herbicides and fungicides.[1][5]

The workflow below illustrates a hypothetical pathway where the aldehyde is a central building block for a complex heterocyclic target, a common strategy in drug discovery.

Caption: A synthetic workflow starting from the title aldehyde.

This example demonstrates how the initial nucleophilic addition to the aldehyde (Step 1) sets the stage for subsequent transformations (oxidation in Step 2, and ring-formation in Step 3) to build molecular complexity.

Conclusion

3-(Trifluoromethyl)pyridine-2-carbaldehyde is a premier building block for chemical synthesis, distinguished by a highly reactive and electronically activated aldehyde group. The powerful, synergistic electron-withdrawing properties of the trifluoromethyl substituent and the pyridine nitrogen render its carbonyl carbon exceptionally electrophilic. This intrinsic reactivity makes it an ideal substrate for a host of transformations, most notably nucleophilic additions, which serve as the foundation for constructing complex and functionally rich molecules. For researchers in medicinal chemistry and materials science, a thorough understanding of this reagent's behavior is not just advantageous—it is essential for unlocking new synthetic possibilities and accelerating innovation.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . PubMed Central, National Institutes of Health. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. [Link]

-

The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Deep Dive for Chemical Researchers . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Trifluoromethylpyridine: Its chemistry and applications . Research Outreach. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

The Formation of 3-(Trifluoromethyl)pyridine-2-carbaldehyde: A Mechanistic and Synthetic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)pyridine-2-carbaldehyde is a pivotal building block in contemporary medicinal and agrochemical research. Its unique molecular architecture, featuring a reactive aldehyde group adjacent to a strongly electron-withdrawing trifluoromethyl substituent on a pyridine scaffold, imparts valuable physicochemical properties to target molecules.[1] These properties, including enhanced metabolic stability, bioavailability, and binding affinity, have rendered this compound a sought-after intermediate in the synthesis of novel therapeutic agents and advanced crop protection agents. This guide provides a comprehensive overview of the predominant synthetic route to 3-(Trifluoromethyl)pyridine-2-carbaldehyde, with a detailed exploration of the reaction mechanism and practical, field-proven insights for its successful preparation.

Core Synthetic Strategy: The Riley Oxidation of 2-Methyl-3-(trifluoromethyl)pyridine

The most direct and industrially viable pathway to 3-(Trifluoromethyl)pyridine-2-carbaldehyde is the selective oxidation of the corresponding 2-methyl precursor, 2-methyl-3-(trifluoromethyl)pyridine. This transformation is most effectively achieved through the Riley oxidation, a well-established method employing selenium dioxide (SeO₂) as the oxidant. This reaction is highly regarded for its ability to selectively oxidize activated methyl and methylene groups to carbonyl functionalities.[2]

Causality Behind Experimental Choices

The choice of the Riley oxidation is underpinned by several key factors:

-

Substrate Activation: The methyl group at the 2-position of the pyridine ring is activated by the adjacent nitrogen atom and the aromatic system, making it susceptible to oxidation.

-

Reagent Selectivity: Selenium dioxide is a specific oxidant for such activated C-H bonds, often providing the desired aldehyde without over-oxidation to the carboxylic acid, which can be a challenge with more aggressive oxidizing agents.

-

Procedural Feasibility: The reaction can be conducted under relatively mild conditions, making it amenable to laboratory and larger-scale synthesis.

Mechanism of Formation: A Step-by-Step Analysis

The Riley oxidation of 2-methyl-3-(trifluoromethyl)pyridine proceeds through a well-documented mechanistic pathway involving an initial ene reaction followed by a[3][4]-sigmatropic rearrangement. The presence of the electron-withdrawing trifluoromethyl group at the 3-position influences the electron density of the pyridine ring, which can modulate the reaction rate but does not fundamentally alter the core mechanism.

The proposed mechanism is as follows:

-

Ene Reaction: The reaction is initiated by an ene-type reaction between 2-methyl-3-(trifluoromethyl)pyridine and selenium dioxide. In this step, the enolizable methyl group acts as the ene component, and a Se=O bond of selenium dioxide serves as the enophile. This concerted pericyclic reaction involves the formation of a new C-Se bond, a shift of the double bond, and a 1,5-hydrogen transfer to an oxygen atom of the selenium dioxide moiety. This leads to the formation of an allylseleninic acid intermediate.

-

[3][4]-Sigmatropic Rearrangement: The allylseleninic acid intermediate is unstable and rapidly undergoes a[3][4]-sigmatropic rearrangement. This concerted, thermally allowed process involves a six-membered transition state, resulting in the formation of a selenium(II) ester.

-

Hydrolysis to the Aldehyde: The selenium(II) ester is then hydrolyzed by water present in the reaction mixture. This hydrolysis cleaves the Se-O bond, liberating the desired 3-(trifluoromethyl)pyridine-2-carbaldehyde and selenous acid (H₂SeO₃), which subsequently decomposes to elemental selenium (a red precipitate) and water.

Experimental Protocol: A Self-Validating System

The following protocol describes a general procedure for the selenium dioxide oxidation of 2-methyl-3-(trifluoromethyl)pyridine. As with any chemical synthesis, this procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment:

-

2-Methyl-3-(trifluoromethyl)pyridine

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard laboratory glassware for workup and purification

-

Celite or a similar filtration aid

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-methyl-3-(trifluoromethyl)pyridine (1.0 eq) and anhydrous 1,4-dioxane.

-

Reagent Addition: While stirring, carefully add selenium dioxide (1.1 - 1.5 eq). Caution: Selenium compounds are toxic and should be handled with care.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 101 °C for 1,4-dioxane) and maintain this temperature for the duration of the reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The formation of a red-brown precipitate of elemental selenium is an indicator of reaction progress.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent such as diethyl ether or dichloromethane.

-

Filtration: Filter the mixture through a pad of Celite to remove the precipitated elemental selenium and other insoluble byproducts. Wash the filter cake with the same solvent to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude 3-(trifluoromethyl)pyridine-2-carbaldehyde can then be purified by flash column chromatography on silica gel or by vacuum distillation.

Data Presentation

| Parameter | Typical Conditions |

| Starting Material | 2-Methyl-3-(trifluoromethyl)pyridine |

| Oxidant | Selenium Dioxide (SeO₂) |

| Stoichiometry | 1.1 - 1.5 equivalents of SeO₂ |

| Solvent | 1,4-Dioxane, Acetic Acid, or Ethanol |

| Temperature | Reflux |

| Reaction Time | 4-24 hours (monitor by TLC/GC) |

| Reported Yields | 40-70% |

Visualization of the Synthetic Workflow

Caption: Overall synthetic workflow for the preparation of 3-(Trifluoromethyl)pyridine-2-carbaldehyde.

Mechanistic Diagram

Caption: Stepwise mechanism of the Riley oxidation for the formation of 3-(Trifluoromethyl)pyridine-2-carbaldehyde.

Alternative Synthetic Routes

While the oxidation of 2-methyl-3-(trifluoromethyl)pyridine is the most direct approach, other synthetic strategies have been explored for the preparation of trifluoromethyl-substituted pyridines. These methods generally involve either the construction of the pyridine ring from a trifluoromethyl-containing building block or the introduction of the trifluoromethyl group onto a pre-functionalized pyridine ring.[5] For instance, multicomponent reactions, such as the Kröhnke pyridine synthesis, can be adapted to produce trifluoromethyl-substituted pyridines.[5] However, these methods often require more complex starting materials and may not be as atom-economical as the direct oxidation route for this specific target molecule.

Conclusion

The synthesis of 3-(Trifluoromethyl)pyridine-2-carbaldehyde is a critical process for the advancement of pharmaceutical and agrochemical research. The Riley oxidation of 2-methyl-3-(trifluoromethyl)pyridine stands as the most robust and efficient method for its preparation. A thorough understanding of the underlying mechanism, coupled with a well-validated experimental protocol, is paramount for achieving high yields and purity. This guide provides the necessary technical insights for researchers and scientists to confidently and successfully synthesize this valuable chemical intermediate, thereby enabling the development of next-generation bioactive molecules.

References

-

Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 252. Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society (Resumed), 1875-1883. [Link]

-

Sharpless, K. B., & Lauer, R. F. (1972). A new selenoxide elimination. A convenient synthesis of α,β-unsaturated carbonyl compounds from the corresponding saturated derivatives. Journal of the American Chemical Society, 94(20), 7154-7155. [Link]

-

Tsukamoto, Y., & Nakamura, Y. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 263-276. [Link]

-

Hong, B., Teng, Y., Fang, Z., Wu, W., & Weng, Z. (2019). Synthesis of 2-Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry, 2019(43), 7309-7314. [Link]

-

Wikipedia. (2023, December 2). Riley oxidation. In Wikipedia. [Link]

-

AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. Retrieved from [Link]

-

Liu, M. C., Lin, T. C., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 35(20), 3672-3677. [Link]

- Patents Google. (2011).

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Deep Dive for Chemical Researchers. [Link]

-

Grokipedia. (n.d.). Riley oxidation. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Riley oxidation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 3-(Trifluoromethyl)pyridine-2-carboxaldehyde [acrospharmatech.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trifluoromethylpyridine Derivatives: Synthesis, Properties, and Applications

Introduction

In the landscape of modern chemical and pharmaceutical sciences, the strategic incorporation of fluorine into organic molecules has become a cornerstone of molecular design. Among the privileged fluorinated scaffolds, trifluoromethylpyridine (TFMP) derivatives have emerged as a class of compounds with exceptional utility and versatility. The unique combination of a pyridine ring, a vital heterocycle in numerous bioactive molecules, and a trifluoromethyl (-CF3) group, a powerful modulator of physicochemical properties, has propelled these derivatives to the forefront of research in drug discovery, agrochemicals, and materials science.[1][2][3]

The introduction of a trifluoromethyl group onto a pyridine ring imparts a profound influence on the molecule's electronic nature, lipophilicity, metabolic stability, and binding capabilities.[4][5] The -CF3 group is strongly electron-withdrawing, a property that can significantly alter the pKa of the pyridine nitrogen and modulate the reactivity of the ring.[1] Furthermore, its steric bulk and high lipophilicity enhance membrane permeability and can lead to improved binding affinity with biological targets by engaging in favorable hydrophobic interactions.[4][6] The inherent strength of the carbon-fluorine bond also confers remarkable metabolic stability, often protecting the molecule from oxidative degradation in biological systems.[5] This guide provides a comprehensive overview of the synthesis, core properties, and diverse applications of trifluoromethylpyridine derivatives for researchers, scientists, and professionals in drug and materials development.

Core Synthetic Methodologies

The synthesis of trifluoromethylpyridine derivatives has evolved significantly, with several robust methods now available to chemists. The choice of synthetic route is often dictated by the desired substitution pattern on the pyridine ring and the availability of starting materials. The two most prevalent industrial-scale strategies are the halogen exchange (Halex) reaction on pre-functionalized pyridines and the construction of the pyridine ring from trifluoromethyl-containing building blocks.[1][3][7]

Halogen Exchange (Halex) from Trichloromethylpyridine Precursors

This is a classic and widely used industrial method, particularly for derivatives of 3-(trifluoromethyl)pyridine. The process begins with a picoline (methylpyridine) starting material, which undergoes radical chlorination to form a (trichloromethyl)pyridine intermediate. This intermediate is then subjected to a halogen exchange reaction, typically using hydrogen fluoride (HF), to replace the chlorine atoms with fluorine.

The causality behind this two-step approach lies in the relative ease and cost-effectiveness of radical chlorination of the methyl group compared to direct trifluoromethylation. The subsequent fluorination with HF is a thermodynamically favorable process. Catalysts, such as metal halides (e.g., FeCl3), are often employed in the fluorination step to facilitate the exchange under manageable conditions of temperature and pressure.[8]

A prominent example is the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a key intermediate for several crop protection products.[1][7]

Experimental Protocol: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)

-

Chlorination (Liquid Phase): 2-chloro-5-methylpyridine is chlorinated under liquid-phase conditions to yield 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC). This step involves the substitution of hydrogens on both the ring and the methyl group.[7]

-

Fluorination (Vapor Phase): The crude 2,3,5-DCTC is then subjected to vapor-phase fluorination with anhydrous hydrogen fluoride (HF) at elevated temperatures (>300°C). This reaction is typically carried out in a specialized reactor, sometimes containing a catalyst, to promote the exchange of the three chlorine atoms on the methyl group for fluorine atoms.[7]

-

Purification: The resulting 2,3,5-DCTF is isolated from the reaction mixture and purified, typically by distillation.

This stepwise process allows for controlled synthesis on a large scale. An alternative is a simultaneous vapor-phase reaction where chlorination and fluorination of 3-picoline occur in a single process, which can be more efficient but may produce more by-products.[1][7]

Caption: General workflow for Halex synthesis of TFMPs.

Cyclocondensation using CF3-Containing Building Blocks

An alternative and highly versatile strategy involves constructing the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. This "building block" approach is particularly useful for accessing substitution patterns that are difficult to obtain via the Halex method.[1][2] The logic here is to build the complexity of the heterocyclic ring around a readily available, fluorinated starting material.

Commonly used trifluoromethyl-containing building blocks include:

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one

-

Ethyl 2,2,2-trifluoroacetate

-

2,2,2-Trifluoroacetyl chloride[7]

These building blocks can undergo cyclocondensation reactions with various partners, such as enamines, ammonia, or other nucleophiles, to form the pyridine ring in a single or multi-step sequence.[3]

Experimental Protocol: Synthesis of Dithiopyr Intermediate

The synthesis of the herbicide dithiopyr utilizes this approach. A key step involves the cyclocondensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with 3-methylbutanal to form a common intermediate.[1]

-

Key Building Block: Ethyl 4,4,4-trifluoro-3-oxobutanoate is selected as the CF3-containing precursor.

-

Cyclocondensation: This building block is reacted with 3-methylbutanal in a cyclocondensation reaction to form a tetrahydro-2H-pyran intermediate.

-

Conversion: This intermediate is then converted through several steps into the final pyridine-based structure of dithiopyr.[1]

Caption: Cyclocondensation using CF3 building blocks.

Applications in Drug Discovery and Medicinal Chemistry

Trifluoromethylpyridine derivatives are indispensable scaffolds in modern medicinal chemistry.[4] The incorporation of the TFMP moiety is a well-established strategy to enhance the drug-like properties of a molecule, including metabolic stability, membrane permeability, and binding affinity.[5][6]

Enhancing Pharmacokinetic Profiles

The -CF3 group is often used as a bioisosteric replacement for other groups like a chlorine atom or a methyl group.[1][5] This substitution can lead to significant improvements in a compound's pharmacokinetic profile. For example, replacing a metabolically labile methyl group with a robust trifluoromethyl group can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[4]

| Property | Influence of -CF3 Group | Rationale |

| Metabolic Stability | Increased | The C-F bond is exceptionally strong (bond dissociation energy ~485 kJ/mol), making it resistant to cleavage by metabolic enzymes like Cytochrome P450s.[5] |

| Lipophilicity (logP) | Increased | Fluorine is highly electronegative but the -CF3 group as a whole is lipophilic (Hansch π value of +0.88), which can enhance passive diffusion across cell membranes.[4][5] |

| Binding Affinity | Enhanced | The -CF3 group can participate in favorable interactions with protein targets, including hydrophobic and dipole-dipole interactions, improving binding potency.[4] |

| pKa Modulation | Decreased Basicity | The strong electron-withdrawing nature of the -CF3 group lowers the basicity of the pyridine nitrogen, which can alter solubility and receptor interactions.[1] |

Case Study: Naporafenib

An example of a TFMP derivative in clinical development is Naporafenib, a potential anti-cancer agent. The optimized synthesis for this compound involves the late-stage introduction of 2-(Trifluoromethyl)isonicotinic acid, highlighting the importance of this specific building block in constructing the final complex molecule.[1]

TFMP Derivatives in Pharmaceuticals

Several TFMP derivatives have been approved for market or are in clinical trials, underscoring their therapeutic importance.[1][9][10]

| Compound Class | Therapeutic Area | Role of TFMP Moiety |

| Kinase Inhibitors | Oncology | Enhances binding affinity to the kinase active site and improves metabolic stability.[4] |

| Antiviral Agents | Infectious Disease | The TFMP core can be crucial for interacting with viral enzymes and improving cell penetration.[2][6] |

| CNS Drugs | Neurology | Increased lipophilicity aids in crossing the blood-brain barrier.[6] |

Applications in Agrochemicals

The agrochemical industry was one of the first to harness the power of trifluoromethylpyridine derivatives, leading to the development of highly effective and selective pesticides.[1][9] Over 50% of pesticides launched in the last two decades are fluorinated, with a significant portion containing a trifluoromethyl group.[1][7]

Herbicides

The first commercialized herbicide containing a TFMP structure was Fluazifop-butyl, introduced in 1982.[1][3] It demonstrated superior herbicidal activity on perennial grass weeds compared to its benzene analogue. This success is attributed to improved translocation within the plant and potent inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, facilitated by the physicochemical properties of the TFMP moiety.[1]

Insecticides and Fungicides

TFMP derivatives are also crucial components of modern insecticides and fungicides.

-

Flonicamid: An insecticide effective against aphids, Flonicamid contains a 4-trifluoromethyl-pyridine structure.[3]

-

Sulfoxaflor: This insecticide, which targets sap-feeding pests, is based on a 6-(trifluoromethyl)pyridine structure.[3]

-

Fluazinam: A potent fungicide that interferes with fungal respiration, Fluazinam's efficacy was found to be highest with the trifluoromethyl-substituted pyridine derivative compared to other halogenated analogues.[3]

Commercially Significant TFMP Agrochemicals

| Agrochemical | Type | Mode of Action | Key Intermediate |

| Fluazifop-butyl | Herbicide | ACCase inhibitor[1] | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)[1][3] |

| Flazasulfuron | Herbicide | ALS inhibitor[7] | 2,3-CTF[3] |

| Flonicamid | Insecticide | Selective feeding blocker[3] | 4-Trifluoromethyl-pyridine derivative[3] |

| Chlorfluazuron | Insecticide | Insect growth regulator[3] | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)[3] |

| Fluazinam | Fungicide | Uncoupler of oxidative phosphorylation[3] | N/A |

Applications in Materials Science

The unique electronic characteristics and high thermal stability conferred by the trifluoromethyl group make TFMP derivatives attractive building blocks for advanced materials.[2][6] While this area is less developed than pharmaceuticals and agrochemicals, research is actively exploring their use in:

-

Polymers: Incorporation of TFMP units can enhance the thermal stability, chemical resistance, and dielectric properties of polymers.[6]

-

Liquid Crystals: The polarity and rigid structure of TFMP derivatives can be exploited in the design of novel liquid crystalline materials.[2]

-

Organic Light-Emitting Diodes (OLEDs): The electron-withdrawing nature of the TFMP moiety can be used to tune the electronic properties of materials used in OLEDs, potentially improving their efficiency and stability.[6]

Conclusion and Future Outlook

Trifluoromethylpyridine derivatives represent a remarkable class of compounds whose importance in science and industry continues to grow. The synergistic effects of the pyridine heterocycle and the trifluoromethyl group provide a powerful toolkit for chemists to fine-tune molecular properties, leading to the development of life-saving drugs, effective crop protection agents, and innovative materials. Advances in synthetic chemistry are making these valuable motifs more accessible than ever before, enabling broader exploration of their potential.[3] Future research will likely focus on developing more efficient and sustainable synthetic methods, particularly in direct trifluoromethylation, and expanding the application of these versatile building blocks into new frontiers of materials science and catalysis.

References

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 254–270. [Link][1][7][9]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link][1][7]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link][4]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. [Link][2]

-

Ishihara Sangyo Kaisha, Ltd. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link][9]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link][3]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link][10]

-

Hong, B., & Teng, Y. (2024). Synthesis of 2‐trifluoromethyl pyridines through multicomponent Kröhnke Reaction. ResearchGate. [Link][11]

-

Huimeng Bio-tech. (2024). Applications of trifluoromethyl pyridine. [Link][6]

-

Serna, S., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link][5]

-

The Dow Chemical Company. (1987). Preparation of (trifluoromethyl)pyridines. Google Patents. [8]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Applications of trifluoromethyl pyridine [huimengchem.cn]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 8. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Safe Handling and Management of 3-(Trifluoromethyl)pyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only. It is not a substitute for a formal risk assessment or the Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for 3-(Trifluoromethyl)pyridine-2-carbaldehyde before handling the material.

Section 1: Introduction and Scientific Context

3-(Trifluoromethyl)pyridine-2-carbaldehyde is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structural motifs, combining a pyridine ring with a trifluoromethyl group and a reactive aldehyde, make it a valuable building block for synthesizing complex molecules with potential therapeutic applications. The electron-withdrawing nature of the trifluoromethyl group often enhances the metabolic stability and binding affinity of drug candidates.

However, the very features that make this compound chemically useful also necessitate a rigorous and informed approach to its handling. The reactivity of the aldehyde functional group, coupled with the potential biological activity of the molecule, requires a comprehensive understanding of its hazard profile and the implementation of robust safety protocols. This guide provides an in-depth analysis of the safety and handling considerations for 3-(Trifluoromethyl)pyridine-2-carbaldehyde, grounded in established safety principles and practical laboratory experience.

Section 2: Hazard Identification and Risk Profile

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice. While a definitive, universally adopted GHS classification for 3-(Trifluoromethyl)pyridine-2-carbaldehyde is not consistently available across all suppliers, by analogy with structurally related pyridine aldehydes, a conservative approach to risk assessment is warranted. The primary hazards are associated with its potential toxicity and irritant properties.

Key Potential Hazards:

-

Acute Toxicity: Related pyridine-carboxaldehydes are classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Therefore, it is prudent to treat 3-(Trifluoromethyl)pyridine-2-carbaldehyde with the same level of caution.

-

Skin and Eye Irritation/Corrosion: Aldehydes are often irritating to the skin and eyes. Prolonged contact can lead to chemical burns.[2]

-

Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[3][4]

-

Sensitization: Some individuals may develop an allergic skin reaction upon exposure.[2]

Physical and Chemical Properties Summary

| Property | Value | Source |

| Molecular Formula | C7H4F3NO | [5] |

| Molecular Weight | 175.11 g/mol | [5] |

| Appearance | Varies (consult supplier) | - |

| Boiling Point | Data not widely available | - |

| Melting Point | Data not widely available | - |

Note: Physical properties can vary between batches and suppliers. Always refer to the supplier-specific documentation.

Section 3: The Hierarchy of Controls: A Systematic Approach to Mitigation

Effective safety management relies on a multi-layered approach to risk mitigation, known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Elimination/Substitution: For researchers tasked with using this specific molecule, these options are generally not feasible.

-

Engineering Controls (Primary Barrier): This is the most critical layer for safe handling. All work with 3-(Trifluoromethyl)pyridine-2-carbaldehyde must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3][6] The fume hood provides a physical barrier and active ventilation.

-

Administrative Controls (Procedural Safeguards): These are the standard operating procedures (SOPs) and work practices that minimize exposure. This includes:

-

Personal Protective Equipment (PPE) (Last Line of Defense): PPE is essential but should never be the sole means of protection.

Section 4: Personal Protective Equipment (PPE) and Decontamination

The selection of appropriate PPE is critical to prevent dermal and ocular exposure.

Mandatory PPE:

-

Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards.[3][6] A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Skin Protection:

-